

Immunogenicity of [SER140]-PLP(139-151) in

**SJL Mice: A Technical Guide** 

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | [SER140]-PLP(139-151) |           |
| Cat. No.:            | B612781               | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the immunogenicity of the synthetic peptide [SER140]-PLP(139-151) in the SJL mouse strain. This peptide is a critical tool for inducing Experimental Autoimmune Encephalomyelitis (EAE), a widely used and highly relevant animal model for human multiple sclerosis (MS). This document details the immunological responses, experimental protocols, and key signaling pathways associated with the use of this encephalitogenic determinant.

## Introduction to [SER140]-PLP(139-151)

Myelin Proteolipid Protein (PLP) is the most abundant protein in the central nervous system (CNS) myelin sheath. The peptide fragment corresponding to amino acids 139-151 of PLP is a major encephalitogenic epitope in the SJL (H-2s) mouse strain. The native sequence contains a cysteine at position 140. The synthetic analog, [SER140]-PLP(139-151), substitutes this cysteine with a serine. This modification enhances the peptide's stability and solubility without compromising its immunogenic and encephalitogenic properties.[1][2][3] The amino acid sequence of [SER140]-PLP(139-151) is HSLGKWLGHPDKF.[4]

Immunization of SJL mice with **[SER140]-PLP(139-151)** reliably induces a relapsing-remitting form of EAE that closely mimics the clinical course of MS in humans, making it an invaluable model for studying disease pathogenesis and for the preclinical evaluation of novel therapeutic agents.[5][6]



## **Immunological Profile**

The immune response to **[SER140]-PLP(139-151)** in SJL mice is predominantly a CD4+ T-cell mediated phenomenon, characterized by a Th1-dominant inflammatory response.[5][7]

Key Immunological Features:

- T-Cell Proliferation: Following immunization, draining lymph node and spleen cells exhibit a significant proliferative response upon in vitro restimulation with [SER140]-PLP(139-151).[5]
   [7]
- Cytokine Production: The hallmark of the immune response is the production of proinflammatory Th1-type cytokines, particularly Interferon-gamma (IFN-γ).[5][8] Depending on
  the specific experimental conditions, Th2 cytokines such as Interleukin-4 (IL-4) may also be
  detected, and the balance between Th1 and Th2 responses can influence disease
  progression and relapse.[5][7]
- CNS Infiltration: Activated encephalitogenic T-cells migrate to the CNS, where they are reactivated by local antigen-presenting cells. This leads to a cascade of inflammation, demyelination, and the clinical manifestations of EAE.

## **Quantitative Data Summary**

The following tables summarize the typical quantitative data observed in studies utilizing [SER140]-PLP(139-151) to induce EAE in SJL mice. It is important to note that specific values can vary depending on the experimental protocol, mouse supplier, and laboratory conditions.

Table 1: Experimental Autoimmune Encephalomyelitis (EAE) Clinical Scoring



| Clinical Score | Description of Symptoms           |  |
|----------------|-----------------------------------|--|
| 0              | No clinical signs of EAE.         |  |
| 1              | Limp tail.                        |  |
| 2              | Limp tail and hind limb weakness. |  |
| 3              | Partial hind limb paralysis.      |  |
| 4              | Complete hind limb paralysis.     |  |
| 5              | Moribund state or death.          |  |

In-between scores (e.g., 0.5, 1.5, 2.5, 3.5) are often used to denote intermediate clinical signs. [9][10]

Table 2: Typical EAE Induction Outcomes in SJL Mice

| Parameter                                          | Expected Outcome                                       | Reference |
|----------------------------------------------------|--------------------------------------------------------|-----------|
| Disease Onset                                      | 10-15 days post-immunization (without Pertussis Toxin) | [2]       |
| 9-14 days post-immunization (with Pertussis Toxin) | [2]                                                    |           |
| Mean Maximum Score (First Episode)                 | 2.0 - 3.5                                              | [2][6]    |
| Disease Incidence                                  | >90%                                                   | [11]      |
| Relapse Rate                                       | 50-80% (without Pertussis<br>Toxin)                    | [2]       |
| 20-50% (with Pertussis Toxin)                      | [2]                                                    |           |

Table 3: Antigen-Specific T-Cell Proliferation



| Assay                | Method                       | Typical Result                                                                                                                                                   |
|----------------------|------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| T-Cell Proliferation | [3H]-Thymidine Incorporation | Significant increase in counts per minute (CPM) in response to [SER140]-PLP(139-151) restimulation compared to unstimulated or control peptide stimulated cells. |

Table 4: Cytokine Profile of Restimulated Splenocytes (Qualitative)

| Cytokine | Expected Level upon Antigen Restimulation | Associated T-Helper<br>Subset |
|----------|-------------------------------------------|-------------------------------|
| IFN-γ    | High                                      | Th1                           |
| IL-4     | Low to Moderate                           | Th2                           |
| IL-17    | Variable, can be induced                  | Th17                          |
| GM-CSF   | Can be induced                            | Th1/Th17                      |

# **Experimental Protocols EAE Induction in SJL Mice**

This protocol describes the active immunization of SJL mice with **[SER140]-PLP(139-151)** to induce EAE.

#### Materials:

- [SER140]-PLP(139-151) peptide
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)
- Pertussis Toxin (PTX) (optional)
- Phosphate-Buffered Saline (PBS), sterile



- SJL mice (female, 8-12 weeks old are commonly used)
- Syringes and needles

#### Procedure:

- Peptide Emulsion Preparation: Prepare an emulsion of [SER140]-PLP(139-151) in CFA. A
  common final concentration is 1 mg/mL of peptide in a 1:1 emulsion of peptide solution (in
  PBS) and CFA.
- Immunization: Anesthetize the mice. Subcutaneously inject a total of 100-200 μL of the emulsion across two to four sites on the flanks and/or back of each mouse. This typically delivers 50-100 μg of peptide per mouse.[11]
- Pertussis Toxin Administration (Optional): If using PTX to enhance disease severity, administer 100-200 ng of PTX intraperitoneally on the day of immunization and again 48 hours later. The use of PTX can lead to a more severe initial disease episode but may reduce the relapse rate.[2][11]
- Monitoring: Monitor the mice daily for clinical signs of EAE starting from day 7 postimmunization. Use a standardized clinical scoring system (see Table 1). Also, monitor body weight, as weight loss is an early indicator of disease onset.

## In Vitro T-Cell Proliferation Assay

This assay measures the proliferative response of T-cells from immunized mice to [SER140]-PLP(139-151).

#### Materials:

- Spleens and draining lymph nodes (inguinal and axillary) from immunized mice (harvested 10-14 days post-immunization)
- Complete RPMI-1640 medium
- [SER140]-PLP(139-151) peptide
- 96-well round-bottom culture plates



- [3H]-Thymidine
- Cell harvester and scintillation counter

#### Procedure:

- Cell Isolation: Prepare single-cell suspensions from the spleens and lymph nodes. Lyse red blood cells from the spleen preparation.
- Cell Culture: Plate the cells in 96-well plates at a density of 5 x 10^5 cells/well.
- Antigen Stimulation: Add [SER140]-PLP(139-151) to the wells at various concentrations (e.g., 1, 10, 20 μg/mL). Include unstimulated wells (media alone) and wells with an irrelevant control peptide as negative controls.
- Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
- [3H]-Thymidine Pulsing: Add 1  $\mu$ Ci of [3H]-Thymidine to each well and incubate for an additional 18-24 hours.
- Harvesting and Counting: Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter. Results are typically expressed as counts per minute (CPM) or as a stimulation index (SI = mean CPM of stimulated wells / mean CPM of unstimulated wells).

## Cytokine Analysis by ELISA

This protocol outlines the measurement of cytokine levels in the supernatant of restimulated T-cell cultures.

### Materials:

- Supernatants from T-cell proliferation assays (collected at 48-72 hours before [3H]-Thymidine pulsing)
- ELISA kits for mouse IFN-y and IL-4



• ELISA plate reader

#### Procedure:

- Sample Collection: Collect supernatants from the antigen-stimulated cell cultures.
- ELISA: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits. This typically involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.
- Data Analysis: Measure the optical density at the appropriate wavelength using a plate reader. Calculate the cytokine concentrations in the samples by comparing their absorbance to a standard curve generated with recombinant cytokines.

# Visualizing Experimental Workflows and Pathways EAE Induction and Analysis Workflow





Click to download full resolution via product page

Caption: Workflow for EAE induction and subsequent immunological analysis.



## **T-Cell Activation and Effector Function Pathway**



Click to download full resolution via product page

Caption: Simplified T-cell activation and effector pathway in EAE.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. PLP (139-151) | CAS:122018-58-0 | Encephalitogenic myelin proteolipid fragment | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. hookelabs.com [hookelabs.com]
- 3. PLP (139-151) peptide HSLGKWLGHPDKF [CAS 122018-58-0] [sb-peptide.com]
- 4. genscript.com [genscript.com]
- 5. Male SJL mice do not relapse after induction of EAE with PLP 139-151 PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hooke Protocols EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 7. Identification of an encephalitogenic determinant of myelin proteolipid protein for SJL mice
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immune responses of linear and cyclic PLP139-151 mutant peptides in SJL/J mice: peptides in their free state versus mannan conjugation PubMed [pubmed.ncbi.nlm.nih.gov]



- 9. Frontiers | Fc multimers effectively treat murine models of multiple sclerosis [frontiersin.org]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. Experimental Autoimmune Encephalomyelitis in the Mouse PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Immunogenicity of [SER140]-PLP(139-151) in SJL Mice: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612781#immunogenicity-of-ser140-plp-139-151-in-sjl-mice]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com